REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=CC=CC=1.[NH:8]1[CH:12]=[CH:11][N:10]=[CH:9]1.[OH-:13].[Na+]>O>[C:12]([N:8]1[CH:2]=[CH:7][N:10]=[CH:9]1)([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)=[O:13] |f:2.3|
|
Name
|
|
Quantity
|
1200 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
272.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water was separated out until the distillate
|
Type
|
CUSTOM
|
Details
|
no longer separated into two phases
|
Type
|
CUSTOM
|
Details
|
After 224 ml of water had been separated out in this way, 100 ml of chlorobenzene
|
Type
|
CUSTOM
|
Details
|
were removed by distillation
|
Type
|
ADDITION
|
Details
|
2 g of tributylhexadecylphosphonium bromide were added
|
Type
|
CUSTOM
|
Details
|
were passed in at 80-85° C. over the course of one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
FILTRATION
|
Details
|
The precipitate then present was filtered off at 80° C.
|
Type
|
WASH
|
Details
|
rinsed with 200 g of chlorobenzene at 90° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitate which deposited was filtered off
|
Type
|
WASH
|
Details
|
rinsed with 200 g of dry chlorobenzene
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure (50 mbar)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 g | |
YIELD: PERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |